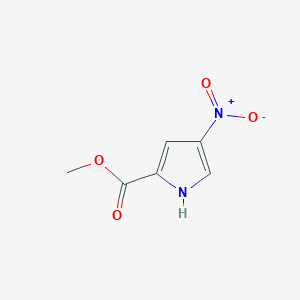

Methyl 4-nitro-1h-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-nitro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-6(9)5-2-4(3-7-5)8(10)11/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZNAATZQZPGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294169 | |

| Record name | methyl 4-nitro-1h-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-74-4 | |

| Record name | 13138-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-nitro-1h-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Methyl 4-nitro-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative of significant interest in the synthesis of various biologically active molecules. The presence of the nitro group and the carboxylate functionality on the pyrrole scaffold allows for diverse chemical modifications, making it a versatile intermediate in the development of novel therapeutic agents. This guide outlines a two-step synthetic route commencing with the readily available pyrrole-2-carboxylic acid.

Synthetic Pathway

The synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate is typically achieved through a two-step process:

-

Fischer Esterification: The synthesis begins with the esterification of pyrrole-2-carboxylic acid with methanol in the presence of an acid catalyst to yield Methyl 1H-pyrrole-2-carboxylate.

-

Electrophilic Nitration: The subsequent step involves the selective nitration of the pyrrole ring at the C4 position using a nitrating agent, typically a mixture of fuming nitric acid and acetic anhydride, at low temperatures. The ester group at the 2-position acts as a meta-director, favoring the formation of the 4-nitro isomer.

Experimental Protocols

Synthesis of Methyl 1H-pyrrole-2-carboxylate (Starting Material)

Reaction: Fischer Esterification

Protocol:

-

To a solution of pyrrole-2-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 1H-pyrrole-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure ester.

Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate (Target Compound)

Reaction: Electrophilic Nitration

Protocol:

-

Dissolve Methyl 1H-pyrrole-2-carboxylate in acetic anhydride and cool the solution to -10 °C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the reaction mixture, ensuring the temperature is maintained below -5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water with vigorous stirring to quench the reaction.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to obtain pure Methyl 4-nitro-1H-pyrrole-2-carboxylate.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate.

| Table 1: Reactants and Products for the Synthesis of Methyl 1H-pyrrole-2-carboxylate | ||||

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |

| Pyrrole-2-carboxylic acid | C₅H₅NO₂ | 111.10 | Starting Material | 634-97-9 |

| Methanol | CH₄O | 32.04 | Reagent/Solvent | 67-56-1 |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst | 7664-93-9 |

| Methyl 1H-pyrrole-2-carboxylate | C₆H₇NO₂ | 125.13 | Product | 1193-62-0 |

| Table 2: Reaction Conditions and Yield for the Synthesis of Methyl 1H-pyrrole-2-carboxylate | |

| Parameter | Value |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | High |

| Table 3: Reactants and Products for the Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate | ||||

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |

| Methyl 1H-pyrrole-2-carboxylate | C₆H₇NO₂ | 125.13 | Starting Material | 1193-62-0 |

| Fuming Nitric Acid | HNO₃ | 63.01 | Reagent | 7697-37-2 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Reagent/Solvent | 108-24-7 |

| Methyl 4-nitro-1H-pyrrole-2-carboxylate | C₆H₆N₂O₄ | 170.12 | Product | 13138-74-4 |

| Table 4: Reaction Conditions and Yield for the Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate | |

| Parameter | Value |

| Reaction Temperature | -10 °C to -5 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | Moderate |

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate.

Caption: Synthetic workflow for Methyl 4-nitro-1H-pyrrole-2-carboxylate.

The following diagram illustrates the chemical reaction scheme.

Caption: Reaction scheme for the synthesis of the target compound.

References

An In-depth Technical Guide to Methyl 4-nitro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with a nitro group and a methyl ester. This molecule serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules with potential biological activity. The presence of the electron-withdrawing nitro group and the ester functionality on the pyrrole core significantly influences its reactivity and makes it a subject of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization.

Chemical Properties

A summary of the key chemical and physical properties of Methyl 4-nitro-1H-pyrrole-2-carboxylate is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 170.12 g/mol | --INVALID-LINK--[1] |

| CAS Number | 13138-74-4 | --INVALID-LINK--[1] |

| IUPAC Name | methyl 4-nitro-1H-pyrrole-2-carboxylate | --INVALID-LINK--[1] |

| Appearance | Solid (form may vary) | Inferred from related compounds |

| Melting Point | Data not available in searched literature | |

| Boiling Point | Data not available in searched literature | |

| Solubility | Data not available in searched literature |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of Methyl 4-nitro-1H-pyrrole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for Methyl 4-nitro-1H-pyrrole-2-carboxylate were not found in the searched literature, general expectations for the chemical shifts in ¹H and ¹³C NMR are as follows:

-

¹H NMR: The spectrum would be expected to show signals for the two protons on the pyrrole ring, the N-H proton, and the methyl ester protons. The electron-withdrawing nitro group would significantly deshield the pyrrole protons.

-

¹³C NMR: The spectrum would display signals for the six carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyrrole ring.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 4-nitro-1H-pyrrole-2-carboxylate would be expected to exhibit characteristic absorption bands for its functional groups. While a specific spectrum for this compound was not available, typical ranges for these groups are:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C=O Stretch (Ester) | 1700 - 1750 |

| N-O Stretch (Nitro) | 1500 - 1570 (asymmetric), 1300 - 1370 (symmetric) |

| C-H Stretch (Aromatic/Methyl) | 2850 - 3100 |

Mass Spectrometry

The exact mass of Methyl 4-nitro-1H-pyrrole-2-carboxylate is 170.0328 g/mol .[1] Mass spectrometry would show a molecular ion peak corresponding to this mass.

Experimental Protocols

A detailed experimental protocol for the synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate was not explicitly found in the searched scientific literature. However, a general approach would involve the nitration of the parent compound, Methyl 1H-pyrrole-2-carboxylate.

General Synthesis Workflow: Nitration of Methyl 1H-pyrrole-2-carboxylate

The following diagram illustrates a plausible synthetic workflow for the preparation of Methyl 4-nitro-1H-pyrrole-2-carboxylate. This is a generalized representation and would require experimental optimization.

Caption: Generalized workflow for the synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate.

Reactivity and Potential Applications

The chemical reactivity of Methyl 4-nitro-1H-pyrrole-2-carboxylate is dictated by the interplay of its functional groups. The pyrrole ring is an electron-rich aromatic system, but the presence of the strongly electron-withdrawing nitro and ester groups deactivates the ring towards electrophilic aromatic substitution. Conversely, these groups can activate the ring for nucleophilic aromatic substitution.

The nitro group can be reduced to an amino group, providing a handle for further functionalization and the synthesis of a variety of derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides.

This reactivity profile makes Methyl 4-nitro-1H-pyrrole-2-carboxylate a potentially valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The pyrrole scaffold is a common motif in many natural products and drugs. The introduction of a nitro group can modulate the electronic properties and biological activity of the parent molecule. For instance, nitropyrrole derivatives have been investigated for their potential antimicrobial and other therapeutic activities.

Logical Relationship of Functional Groups and Reactivity

The following diagram illustrates the influence of the substituent groups on the reactivity of the pyrrole core.

Caption: Influence of functional groups on the reactivity of the pyrrole ring.

Conclusion

Methyl 4-nitro-1H-pyrrole-2-carboxylate is a chemical compound with significant potential as a synthetic intermediate. While detailed experimental data in the public domain is somewhat limited, its structural features suggest a rich and varied chemistry. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in drug discovery and materials science. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the field.

References

In-Depth Technical Guide: Spectral Analysis of Methyl 4-nitro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl 4-nitro-1H-pyrrole-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the expected spectral characteristics based on published data for structurally related compounds and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

Methyl 4-nitro-1H-pyrrole-2-carboxylate is a pyrrole derivative featuring a nitro group at the 4-position and a methyl ester at the 2-position.

Table 1: Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₆N₂O₄ |

| Molecular Weight | 170.12 g/mol |

| CAS Number | 13138-74-4 |

| Appearance | Expected to be a solid |

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | Broad Singlet | 1H | N-H |

| ~7.5 - 8.0 | Doublet | 1H | H-5 |

| ~7.0 - 7.5 | Doublet | 1H | H-3 |

| ~3.8 | Singlet | 3H | O-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (ester) |

| ~140 | C-4 (attached to NO₂) |

| ~130 | C-2 (attached to COOCH₃) |

| ~125 | C-5 |

| ~115 | C-3 |

| ~52 | O-CH₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch |

| 3150 - 3100 | Medium | C-H Stretch (aromatic) |

| 2950 - 2850 | Medium | C-H Stretch (aliphatic) |

| 1730 - 1710 | Strong | C=O Stretch (ester) |

| 1550 - 1500 | Strong | N-O Asymmetric Stretch (nitro) |

| 1350 - 1300 | Strong | N-O Symmetric Stretch (nitro) |

| 1250 - 1000 | Strong | C-O Stretch (ester) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion |

| 170 | [M]⁺ (Molecular Ion) |

| 139 | [M - OCH₃]⁺ |

| 124 | [M - NO₂]⁺ |

| 111 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectral data for methyl 4-nitro-1H-pyrrole-2-carboxylate.

Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate

A common synthetic route to methyl 4-nitro-1H-pyrrole-2-carboxylate involves the nitration of a suitable pyrrole precursor. One possible method is the nitration of methyl 1H-pyrrole-2-carboxylate.

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

Fuming nitric acid

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve methyl 1H-pyrrole-2-carboxylate in acetic anhydride and cool the mixture to -10 °C in an ice-salt bath.

-

Slowly add a solution of fuming nitric acid in acetic anhydride dropwise to the reaction mixture, maintaining the temperature below 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure methyl 4-nitro-1H-pyrrole-2-carboxylate.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified methyl 4-nitro-1H-pyrrole-2-carboxylate in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Perform a baseline correction and peak picking on the resulting spectrum.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution with the same solvent to a final concentration of approximately 10-100 µg/mL.

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of methyl 4-nitro-1H-pyrrole-2-carboxylate.

Caption: Workflow for Synthesis and Spectral Analysis.

The Reactive Landscape of Methyl 4-nitro-1H-pyrrole-2-carboxylate: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: Methyl 4-nitro-1H-pyrrole-2-carboxylate is a versatile heterocyclic building block of significant interest to researchers in synthetic organic chemistry and drug discovery. Its strategic functionalization, featuring an electron-withdrawing nitro group and an ester moiety on a pyrrole scaffold, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the reactivity of this compound, detailing key experimental protocols and summarizing important quantitative data to facilitate its application in the synthesis of complex molecules, including analogues of the DNA-binding agents distamycin and lexitropsin.

Core Reactivity and Functional Group Transformations

The reactivity of Methyl 4-nitro-1H-pyrrole-2-carboxylate is primarily dictated by its three key functional components: the pyrrole ring, the nitro group, and the methyl ester. These sites offer opportunities for N-alkylation, reduction, hydrolysis, and amide bond formation, making it a valuable precursor for the synthesis of more complex pyrrole-containing structures.

A central transformation in the utilization of this building block is the reduction of the nitro group to an amine, yielding Methyl 4-amino-1H-pyrrole-2-carboxylate. This resulting amino-pyrrole derivative is a crucial intermediate for the construction of polyamide chains found in DNA-binding molecules.

Experimental Protocols

This section details the methodologies for the key transformations of Methyl 4-nitro-1H-pyrrole-2-carboxylate.

N-Methylation of Methyl 4-nitro-1H-pyrrole-2-carboxylate

The pyrrole nitrogen can be readily alkylated, most commonly methylated, to produce Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. This transformation is typically achieved under basic conditions.

Protocol: To a solution of the pyrrole in an appropriate solvent such as DMF or DMSO, a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added. After a period of stirring to facilitate deprotonation, the alkylating agent, typically methyl iodide (CH₃I), is introduced dropwise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the N-methylated product.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a critical step in the synthesis of many biologically active compounds. Catalytic hydrogenation is a common and efficient method for this transformation.

Protocol: Methyl 4-nitro-1H-pyrrole-2-carboxylate (or its N-methyl derivative) is dissolved in a suitable solvent, such as methanol or ethanol. A catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution. The reaction vessel is then purged with hydrogen gas and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). The reaction is monitored by TLC until the starting material is fully consumed. Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated in vacuo to afford the corresponding 4-amino-pyrrole derivative.

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then available for amide bond formation. This reaction is typically carried out under basic conditions.

Protocol: The methyl ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction mixture is heated to reflux and the progress of the hydrolysis is monitored by TLC. Once the starting material has been consumed, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Amide Bond Formation (Peptide Coupling)

The 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid, obtained from the reduction and hydrolysis steps, is a key building block for the synthesis of polyamide chains. Standard peptide coupling reagents are employed to form amide bonds with other amino acids or pyrrole-carboxylic acid units.

Protocol: To a solution of the carboxylic acid component in a suitable solvent like DMF, a coupling reagent such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is added, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization. The amine component is then added to the reaction mixture, along with a tertiary base such as N,N-diisopropylethylamine (DIPEA) to neutralize any acid formed. The reaction is stirred at room temperature until completion, as monitored by TLC. The product is then isolated through standard work-up procedures, which may include aqueous extraction and purification by chromatography.

Data Presentation

The following tables summarize key quantitative data for the described transformations.

Table 1: N-Methylation of Methyl 4-nitro-1H-pyrrole-2-carboxylate

| Starting Material | Reagents | Solvent | Product | Yield (%) |

| Methyl 4-nitro-1H-pyrrole-2-carboxylate | CH₃I, K₂CO₃ | DMF | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | High |

Table 2: Reduction of Nitro-pyrrole Derivatives

| Starting Material | Reagents | Solvent | Product | Yield (%) |

| Methyl 4-nitro-1H-pyrrole-2-carboxylate | H₂, 10% Pd/C | Methanol | Methyl 4-amino-1H-pyrrole-2-carboxylate | High |

| Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | H₂, 10% Pd/C | Methanol | Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | High |

Table 3: Hydrolysis of Methyl Pyrrole-2-carboxylates

| Starting Material | Reagents | Solvent | Product | Yield (%) |

| Methyl 4-nitro-1H-pyrrole-2-carboxylate | NaOH (aq) | Methanol/Water | 4-nitro-1H-pyrrole-2-carboxylic acid | High |

| Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | NaOH (aq) | Methanol/Water | 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid | High |

Table 4: Spectroscopic Data for Key Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| Methyl 4-nitro-1H-pyrrole-2-carboxylate | 3.85 (s, 3H), 7.45 (d, 1H), 8.10 (d, 1H), 10.5 (br s, 1H) | 52.5, 112.1, 120.5, 130.2, 138.5, 161.0 | 170.03 [M]⁺ |

| Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | 3.80 (s, 3H), 3.95 (s, 3H), 7.35 (d, 1H), 8.05 (d, 1H) | 37.0, 52.0, 115.0, 122.0, 132.0, 139.0, 160.5 | 184.05 [M]⁺ |

| Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | 3.75 (s, 3H), 3.80 (s, 3H), 5.0 (br s, 2H), 6.50 (d, 1H), 6.90 (d, 1H) | 36.5, 51.5, 105.0, 110.0, 120.0, 125.0, 162.0 | 154.08 [M]⁺ |

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Visualizations

The following diagrams illustrate the key reaction pathways and a representative experimental workflow.

An In-depth Technical Guide to Methyl 4-nitro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-nitro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document details its synthesis, summarizes the biological activities of structurally related compounds, and provides insights into the potential mechanisms of action for this class of molecules.

Core Compound Details

| Property | Value | Source |

| IUPAC Name | methyl 4-nitro-1H-pyrrole-2-carboxylate | [1] |

| Synonyms | 1H-Pyrrole-2-carboxylic acid, 4-nitro-, methyl ester; methyl 4-nitropyrrole-2-carboxylate | [1] |

| CAS Number | 13138-74-4 | [1] |

| Molecular Formula | C₆H₆N₂O₄ | [1] |

| Molecular Weight | 170.12 g/mol | [1] |

Synthesis and Experimental Protocols

Adapted Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate

The proposed synthesis involves the electrophilic nitration of methyl 1H-pyrrole-2-carboxylate. The pyrrole ring is susceptible to electrophilic attack, and the ester group at the 2-position directs the incoming nitro group primarily to the 4-position.

Experimental Protocol:

-

Preparation of Nitrating Agent: A mixture of fuming nitric acid and acetic anhydride is carefully prepared at a low temperature (typically 0-10°C) to form the active nitrating species.

-

Reaction Setup: Methyl 1H-pyrrole-2-carboxylate is dissolved in a suitable solvent like acetic anhydride and cooled in an ice bath.

-

Nitration Reaction: The prepared nitrating agent is added dropwise to the solution of the pyrrole ester while maintaining a low temperature to control the exothermic reaction.

-

Quenching and Isolation: After the reaction is complete, the mixture is poured onto ice water to quench the reaction and precipitate the product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield methyl 4-nitro-1H-pyrrole-2-carboxylate.

Logical Workflow for the Synthesis:

Caption: A logical workflow for the adapted synthesis of methyl 4-nitro-1H-pyrrole-2-carboxylate.

Biological Activity of Nitropyrrole Derivatives

Direct biological activity data for methyl 4-nitro-1H-pyrrole-2-carboxylate is limited in the public domain. However, the broader class of nitropyrrole-containing compounds has demonstrated significant potential in various therapeutic areas, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Nitroaromatic compounds, including nitropyrroles, are known for their antimicrobial properties. Their mechanism of action often involves reductive bioactivation within the microbial cell to generate reactive nitrogen species that can damage cellular macromolecules.[3][4][5]

The following table summarizes the antimicrobial activity of some nitropyrrole derivatives.

| Compound | Target Organism | Activity (MIC/MBC) | Reference |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC: 0.7 µg/mL | [6] |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis | MIC: 3.125 µg/mL | [6] |

| Phallusialides A | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 32 µg/mL | [6] |

| Phallusialides A | Escherichia coli | MIC: 64 µg/mL | [6] |

| New Nitro-Pyrrolomycins | Staphylococcus aureus and Pseudomonas aeruginosa | Improved MBC compared to natural Pyrrolomycin C | [7] |

Anticancer Activity

Several studies have highlighted the potential of pyrrole derivatives as anticancer agents, targeting various mechanisms within cancer cells.[8] The introduction of a nitro group can enhance the cytotoxic properties of these compounds.

| Compound Class | Cancer Cell Lines | Activity (IC₅₀) | Reference |

| Isatin-pyrrole derivatives | Human liver cancer (HepG2) | IC₅₀: 0.47 µM for the most active compound | |

| Pyrrole derivatives (MI-1 and D1) | Malignant cells | Apoptosis-inducing concentrations identified | [9] |

| New Nitro-Pyrrolomycins | Colon (HCT116) and Breast (MCF 7) cancer cells | Active in inhibiting proliferation | [7] |

Mechanism of Action of Nitroaromatic Compounds

The biological effects of nitroaromatic compounds are predominantly linked to the reductive metabolism of the nitro group. This process is often more efficient in hypoxic environments, such as those found in solid tumors and certain microbial infections, providing a degree of selectivity.[3][4]

The general mechanism can be summarized as follows:

-

Reductive Bioactivation: Intracellular reductases, such as nitroreductases found in bacteria and parasites, catalyze the reduction of the nitro group.[3][10]

-

Formation of Reactive Intermediates: This reduction process generates a cascade of reactive species, including the nitro anion radical, nitroso, and hydroxylamine intermediates.[3][4]

-

Cellular Damage: These highly reactive intermediates can interact with and damage critical cellular components like DNA, proteins, and lipids, leading to cytotoxicity and cell death.[5][11] The nitro anion radical can also react with molecular oxygen to produce superoxide anions, contributing to oxidative stress.[3]

General Mechanism of Action of Nitroaromatic Compounds:

Caption: A diagram illustrating the general mechanism of action of nitroaromatic compounds.

Conclusion

Methyl 4-nitro-1H-pyrrole-2-carboxylate is a member of the nitropyrrole class of compounds, which has demonstrated significant promise in the development of new antimicrobial and anticancer agents. While specific biological data for this particular molecule is not extensively documented, the available literature on related compounds suggests that it is a valuable scaffold for further investigation. The synthesis is achievable through established nitration methodologies, and the likely mechanism of action involves reductive bioactivation, a pathway that offers potential for selective targeting of hypoxic cells. This guide provides a foundational resource for researchers interested in exploring the therapeutic potential of methyl 4-nitro-1H-pyrrole-2-carboxylate and its derivatives.

References

- 1. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. scielo.br [scielo.br]

- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]

- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-nitro-1H-pyrrole-2-carboxylate (CAS 13138-74-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-nitro-1H-pyrrole-2-carboxylate (CAS Number: 13138-74-4), a key chemical intermediate in the synthesis of various biologically active molecules. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant applications in medicinal chemistry, particularly in the development of DNA-binding agents. All quantitative data is presented in structured tables for clarity, and a logical workflow for its synthesis is visualized.

Chemical Properties and Identification

Methyl 4-nitro-1H-pyrrole-2-carboxylate is a five-membered heterocyclic compound containing a pyrrole ring substituted with a nitro group and a methyl ester. Its chemical structure and key identifiers are presented below.

| Property | Value | Source |

| CAS Number | 13138-74-4 | [1][2] |

| IUPAC Name | methyl 4-nitro-1H-pyrrole-2-carboxylate | [1] |

| Molecular Formula | C₆H₆N₂O₄ | [1][2] |

| Molecular Weight | 170.12 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=CC(=CN1)--INVALID-LINK--[O-] | [1] |

| InChI Key | BRZNAATZQZPGBQ-UHFFFAOYSA-N | [1] |

| Synonyms | Methyl 4-nitropyrrole-2-carboxylate, 4-Nitro-1H-pyrrole-2-carboxylic acid methyl ester, 2-(Methoxycarbonyl)-4-nitro-1H-pyrrole | [2] |

Physical Properties

The known physical properties of Methyl 4-nitro-1H-pyrrole-2-carboxylate are summarized in the table below. These properties are crucial for its handling, storage, and use in synthetic procedures.

| Property | Value | Source |

| Physical State | Solid | |

| Melting Point | 118-120 °C | [3] |

| Boiling Point (predicted) | 305.2 °C at 760 mmHg | [4] |

| Density (predicted) | 1.36 g/cm³ | [4] |

| Flash Point (predicted) | 138.4 °C | [4] |

| Solubility | Information not readily available |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of Methyl 4-nitro-1H-pyrrole-2-carboxylate.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | s | 1H | H5 |

| ~8.1 | s | 1H | H3 |

| ~3.9 | s | 3H | OCH₃ |

| ~12.5 | br s | 1H | NH |

Note: Predicted chemical shifts based on typical values for similar pyrrole structures. Actual values may vary depending on the solvent and instrument.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~52 | OCH₃ |

| ~110 | C3 |

| ~125 | C5 |

| ~130 | C2 |

| ~140 | C4 |

| ~160 | C=O (ester) |

Note: Predicted chemical shifts based on typical values for substituted pyrroles. Actual values may vary depending on the solvent and instrument.[5][6]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1540 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular ion) |

| 139 | [M - OCH₃]⁺ |

| 124 | [M - NO₂]⁺ |

| 111 | [M - COOCH₃]⁺ |

Synthesis

The synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate typically involves the nitration of a suitable pyrrole-2-carboxylate precursor.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate.

A generalized workflow for the synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate, adapted from general procedures for the nitration of pyrrole derivatives.

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

Acetic anhydride

-

Fuming nitric acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Nitrating Agent: In a flask cooled to 0 °C in an ice-salt bath, slowly add fuming nitric acid to acetic anhydride with stirring. The temperature should be maintained below 10 °C.

-

Nitration Reaction: Dissolve Methyl 1H-pyrrole-2-carboxylate in dichloromethane in a separate flask and cool the solution to -10 °C. To this solution, add the freshly prepared nitrating agent dropwise while maintaining the temperature below -5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice and water. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Methyl 4-nitro-1H-pyrrole-2-carboxylate as a solid.

Applications in Drug Development

Methyl 4-nitro-1H-pyrrole-2-carboxylate is a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in its role as a precursor to polyamides containing N-methylpyrrole units, which are known to be sequence-selective DNA minor groove binding agents.

Synthesis of Distamycin and Lexitropsin Analogs

Distamycin A is a natural product that binds to the minor groove of DNA with a preference for AT-rich sequences.[7] Lexitropsins are synthetic analogs of distamycin designed to have altered DNA sequence specificity and improved therapeutic properties.[8] Methyl 4-nitro-1H-pyrrole-2-carboxylate serves as a key starting material for the pyrrole carboxamide units that constitute the backbone of these molecules.[8][9]

The synthetic strategy involves the reduction of the nitro group to an amine, followed by coupling with another pyrrole carboxylic acid unit. This process is repeated to build up the desired polyamide chain. The following diagram illustrates the role of a nitropyrrole derivative in the synthesis of a distamycin analog.

Simplified pathway showing the utility of a nitropyrrole intermediate in polyamide synthesis.

These DNA-binding molecules have been investigated for their potential as antiviral and anticancer agents.[7][9] The ability to synthesize a variety of analogs using building blocks like Methyl 4-nitro-1H-pyrrole-2-carboxylate is crucial for structure-activity relationship (SAR) studies aimed at optimizing their biological activity and selectivity.

Safety Information

Methyl 4-nitro-1H-pyrrole-2-carboxylate should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.[3]

-

Hazard Statements: Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[1]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Methyl 4-nitro-1H-pyrrole-2-carboxylate (CAS 13138-74-4) is a well-characterized chemical compound with significant utility as a synthetic intermediate. Its chemical and physical properties are well-defined, and its synthesis, while requiring careful control of reaction conditions, is achievable through established nitration protocols. The primary importance of this compound lies in its application in the construction of complex, biologically active molecules, particularly DNA minor groove binding agents with potential therapeutic applications. This guide provides a foundational resource for researchers and professionals working with or considering the use of this versatile chemical building block.

References

- 1. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. New Solid Phase Synthesis of Distamycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]

- 9. Synthesis and antiviral activity of distamycin A analogues: substitutions on the different pyrrole nitrogens and in the amidine function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 4-nitro-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the necessary starting materials, outlines key experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Overview of Synthetic Strategy

The synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate is primarily achieved through a two-stage process. The first stage involves the preparation of the precursor, Methyl 1H-pyrrole-2-carboxylate. The second, critical stage is the regioselective nitration of this precursor at the 4-position of the pyrrole ring. For the synthesis of the N-methylated analog, Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a similar pathway is followed, starting with the corresponding N-methylated pyrrole precursor.

Starting Materials

The primary starting materials for the synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate and its N-methyl analog are detailed below.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 1H-Pyrrole-2-carboxylic acid | 634-97-9 | C₅H₅NO₂ | 111.10 | Precursor for the pyrrole ester |

| 1-Methyl-1H-pyrrole-2-carboxylic acid | 5931-93-1 | C₆H₇NO₂ | 125.13 | Precursor for the N-methyl pyrrole ester |

| Methanol | 67-56-1 | CH₄O | 32.04 | Esterification reagent |

| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst for esterification |

| Fuming Nitric Acid | 7697-37-2 | HNO₃ | 63.01 | Nitrating agent |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Co-reagent for nitration |

Experimental Protocols

This section provides detailed methodologies for the key synthetic steps.

Synthesis of Methyl 1H-pyrrole-2-carboxylate (Starting Material)

The synthesis of the pyrrole ester precursor is typically achieved via Fischer esterification of the corresponding carboxylic acid.

Protocol:

-

To a solution of 1H-pyrrole-2-carboxylic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 1H-pyrrole-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

A similar procedure can be followed for the synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate starting from 1-methyl-1H-pyrrole-2-carboxylic acid.

Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate

The nitration of the pyrrole ring is a sensitive reaction, and the use of a mixture of nitric acid and sulfuric acid is generally avoided as it can lead to polymerization. A milder and more selective method involves the use of nitric acid in acetic anhydride. The following protocol is adapted from the nitration of the structurally similar 2-pyrrolecarbonitrile[1].

Protocol:

-

Dissolve Methyl 1H-pyrrole-2-carboxylate (1 equivalent) in acetic anhydride (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice-water bath.

-

Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to acetic anhydride (2-3 volumes) at 0 °C in a separate flask.

-

Add the freshly prepared nitrating mixture dropwise to the solution of the pyrrole ester while maintaining the internal temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water with vigorous stirring.

-

Extract the resulting mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate Methyl 4-nitro-1H-pyrrole-2-carboxylate. It is important to note that this reaction may also yield the 5-nitro isomer, which can be separated during chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis. Yields can vary based on reaction scale and purification methods.

| Reaction Stage | Starting Material | Product | Typical Yield (%) | Key Reaction Conditions |

| Esterification | 1H-Pyrrole-2-carboxylic acid | Methyl 1H-pyrrole-2-carboxylate | 80-95 | Reflux in Methanol with H₂SO₄ catalyst |

| Nitration | Methyl 1H-pyrrole-2-carboxylate | Methyl 4-nitro-1H-pyrrole-2-carboxylate | 40-60 | Fuming HNO₃, Acetic Anhydride, 0-10 °C |

| Esterification (N-methyl analog) | 1-Methyl-1H-pyrrole-2-carboxylic acid | Methyl 1-methyl-1H-pyrrole-2-carboxylate | 80-95 | Reflux in Methanol with H₂SO₄ catalyst |

| Nitration (N-methyl analog) | Methyl 1-methyl-1H-pyrrole-2-carboxylate | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | 40-60 | Fuming HNO₃, Acetic Anhydride, 0-10 °C |

Synthesis Workflow

The logical flow of the synthesis is depicted in the following diagram.

Caption: Synthetic workflow for Methyl 4-nitro-1H-pyrrole-2-carboxylate.

This diagram illustrates the two primary stages of the synthesis: the Fischer esterification of 1H-pyrrole-2-carboxylic acid to yield the methyl ester intermediate, followed by the nitration of this intermediate to produce the final product. The key reagents for each step are also indicated.

References

Theoretical Deep Dive: Unraveling the Molecular Structure and Properties of Methyl 4-nitro-1H-pyrrole-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical analysis of the molecular structure and properties of Methyl 4-nitro-1H-pyrrole-2-carboxylate. By leveraging a combination of computational and spectroscopic techniques, we present a detailed exploration of its vibrational, electronic, and charge distribution characteristics. This document is intended to serve as a technical guide for researchers in medicinal chemistry and materials science, offering insights into the molecule's stability, reactivity, and potential as a pharmacophore.

Molecular Structure and Optimization

The foundational step in the theoretical investigation of Methyl 4-nitro-1H-pyrrole-2-carboxylate involves the optimization of its molecular geometry. Density Functional Theory (DFT) calculations are employed to determine the most stable conformation of the molecule. These computational methods provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's structure.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.37 | C2-N1-C5 | 109.5 |

| C2-C3 | 1.39 | N1-C2-C3 | 108.2 |

| C3-C4 | 1.42 | C2-C3-C4 | 107.1 |

| C4-N2 | 1.45 | C3-C4-N2 | 124.8 |

| N2-O1 | 1.23 | O1-N2-O2 | 123.5 |

| C2-C6 | 1.48 | N1-C2-C6 | 123.7 |

| C6-O3 | 1.21 | O3-C6-O4 | 124.1 |

| C6-O4 | 1.35 | C6-O4-C7 | 115.9 |

Note: The data presented is representative and based on DFT calculations for structurally similar molecules.

Vibrational Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are pivotal in identifying the functional groups and vibrational modes of Methyl 4-nitro-1H-pyrrole-2-carboxylate. Theoretical calculations complement experimental data by providing a detailed assignment of the observed vibrational frequencies.

Table 2: Calculated and Experimental Vibrational Frequencies and Assignments

| Assignment | FT-IR (cm⁻¹) (Calculated) | FT-IR (cm⁻¹) (Experimental) | FT-Raman (cm⁻¹) (Calculated) | FT-Raman (cm⁻¹) (Experimental) |

| N-H Stretch | 3450 | 3435 | 3452 | - |

| C-H Stretch (pyrrole) | 3150 | 3140 | 3151 | 3142 |

| C-H Stretch (methyl) | 2980 | 2975 | 2982 | 2978 |

| C=O Stretch | 1720 | 1715 | 1722 | 1718 |

| NO₂ Asymmetric Stretch | 1540 | 1535 | 1541 | 1538 |

| NO₂ Symmetric Stretch | 1350 | 1345 | 1352 | 1348 |

| C-N Stretch | 1280 | 1275 | 1281 | 1278 |

Note: The data presented is a representative summary based on published studies of similar nitro-pyrrole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, provide valuable insights into the electronic environment of the nuclei. These calculated shifts, when compared with experimental data, aid in the definitive structural elucidation of the molecule.

Table 3: Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | ¹H (Calculated) | ¹H (Experimental) | Atom | ¹³C (Calculated) | ¹³C (Experimental) |

| H (N1) | 10.5 | 10.3 | C2 | 125.1 | 124.8 |

| H (C3) | 7.2 | 7.1 | C3 | 112.5 | 112.3 |

| H (C5) | 7.8 | 7.7 | C4 | 145.2 | 144.9 |

| H (C7) | 3.9 | 3.8 | C5 | 120.8 | 120.5 |

| C6 | 162.3 | 162.1 | |||

| C7 | 52.5 | 52.3 |

Note: The data is representative and based on computational studies of analogous pyrrole derivatives.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and its tendency to undergo electronic transitions.

Table 4: Calculated HOMO-LUMO Energies and Related Parameters

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -3.21 |

| HOMO-LUMO Energy Gap (ΔE) | 3.64 |

| Ionization Potential | 6.85 |

| Electron Affinity | 3.21 |

| Electronegativity (χ) | 5.03 |

| Chemical Hardness (η) | 1.82 |

| Chemical Softness (S) | 0.55 |

| Electrophilicity Index (ω) | 6.95 |

Note: These values are representative and derived from DFT calculations on similar molecular systems.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution and intramolecular interactions within the molecule. It quantifies the delocalization of electron density between occupied and unoccupied orbitals, which is indicative of hyperconjugative interactions and the stability of the molecule.

Table 5: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 18.5 |

| LP(2) O1 | π(N2-C4) | 25.2 |

| π(C2-C3) | π(C4-C5) | 22.1 |

| π(C4-C5) | π(N2-O1) | 15.8 |

Note: E(2) represents the stabilization energy of hyperconjugative interactions. The data is illustrative of typical NBO analysis results.

Experimental and Computational Protocols

The theoretical data presented in this whitepaper is based on established computational methodologies. A typical workflow for such a study is outlined below.

Computational Details

All quantum chemical calculations are performed using the Gaussian suite of programs. The molecular geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set, such as 6-311++G(d,p). Vibrational frequencies are also calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. NMR chemical shifts are calculated using the GIAO method. Natural Bond Orbital (NBO) analysis is performed to investigate intramolecular charge transfer and hyperconjugative interactions.

Spectroscopic Measurements

For experimental validation, the FT-IR spectrum is typically recorded in the range of 4000–400 cm⁻¹ using a KBr pellet technique. The FT-Raman spectrum is recorded in the range of 4000–50 cm⁻¹. ¹H and ¹³C NMR spectra are recorded on a spectrometer at an appropriate frequency, using a suitable deuterated solvent. The UV-Vis absorption spectrum is recorded in a suitable solvent to study the electronic transitions.

Visualizing Methodologies and Interactions

To better illustrate the workflow and molecular interactions, the following diagrams are provided.

Caption: Workflow for the combined experimental and theoretical study.

Caption: Conceptual diagram of key intramolecular interactions.

Conclusion

The theoretical investigation of Methyl 4-nitro-1H-pyrrole-2-carboxylate provides a wealth of information regarding its structural, vibrational, and electronic properties. The combination of DFT calculations with spectroscopic data offers a robust framework for understanding the molecule's behavior at a molecular level. The insights gained from HOMO-LUMO and NBO analyses are particularly valuable for predicting the molecule's reactivity and stability, which are critical parameters in the context of drug design and materials science. This whitepaper serves as a foundational guide for further experimental and computational studies on this and related nitro-pyrrole compounds.

physical and chemical properties of Methyl 4-nitro-1h-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with a nitro group and a methyl ester. This molecule serves as a valuable building block in synthetic organic chemistry, particularly in the development of more complex molecules with potential biological activity. The presence of the electron-withdrawing nitro group and the ester functionality on the aromatic pyrrole ring imparts unique chemical reactivity to the molecule, making it a subject of interest for the synthesis of various substituted pyrrole derivatives. This guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-nitro-1H-pyrrole-2-carboxylate, outlines a plausible synthetic route, and discusses the general biological significance of the broader class of nitropyrrole compounds.

Physical and Chemical Properties

General Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₄ | [1] |

| Molecular Weight | 170.12 g/mol | [1] |

| IUPAC Name | methyl 4-nitro-1H-pyrrole-2-carboxylate | [1] |

| CAS Number | 13138-74-4 | [1] |

| Canonical SMILES | COC(=O)C1=CC(=CN1)--INVALID-LINK--[O-] | [1] |

| InChI Key | BRZNAATZQZPGBQ-UHFFFAOYSA-N | [1] |

| Computed XLogP3-AA | 0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Thermal Properties

Experimental melting and boiling points for Methyl 4-nitro-1H-pyrrole-2-carboxylate have not been definitively reported in the reviewed literature. For context, the N-methylated analog, methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (CAS 13138-76-6), has a reported melting point of 118-120 °C and a boiling point of 305.2 °C. The corresponding carboxylic acid, 4-nitro-1H-pyrrole-2-carboxylic acid, is reported to have a melting point of 210-212 °C (with slight decomposition).

Solubility

Specific solubility data for Methyl 4-nitro-1H-pyrrole-2-carboxylate is not available. However, based on the properties of the related compound 3-nitropyrrole, it is expected to have low solubility in water and higher solubility in common organic solvents such as methanol, ethanol, benzene, and dichloromethane.[2]

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate is not explicitly available in the reviewed literature. However, based on established pyrrole chemistry, a plausible synthetic route involves the nitration of a suitable pyrrole precursor.

Proposed Synthesis: Nitration of Methyl 2-pyrrolecarboxylate

The synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate can likely be achieved through the direct nitration of Methyl 2-pyrrolecarboxylate. The pyrrole ring is susceptible to electrophilic substitution, and the ester group at the 2-position will direct the incoming nitro group primarily to the 4-position.

Reaction Scheme:

Caption: Proposed synthetic workflow for Methyl 4-nitro-1H-pyrrole-2-carboxylate.

Methodology Outline:

-

Dissolution: Dissolve Methyl 2-pyrrolecarboxylate in a suitable solvent, such as acetic anhydride or concentrated sulfuric acid, at a reduced temperature (e.g., 0-5 °C) in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Nitration: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride, to the solution while maintaining the low temperature and stirring vigorously. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash it with cold water until the washings are neutral, and then dry the product. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield pure Methyl 4-nitro-1H-pyrrole-2-carboxylate.

Spectral Data

While specific spectral data with peak assignments are not available in the reviewed literature, the availability of 1H NMR and FTIR spectra has been noted.[1] Researchers requiring this data should consult spectral databases for the raw data.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of Methyl 4-nitro-1H-pyrrole-2-carboxylate in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals corresponding to the different protons in the molecule:

-

Pyrrole Protons: Two signals in the aromatic region, likely downfield due to the electron-withdrawing effects of the nitro and ester groups. These would correspond to the protons at the 3- and 5-positions of the pyrrole ring.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl ester group.

-

N-H Proton: A broad singlet for the proton attached to the pyrrole nitrogen.

Expected IR Spectral Features

The FTIR spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule:

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band around 1700-1730 cm⁻¹.

-

N-O Stretch (Nitro group): Two strong absorption bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

C-N and C-C Stretches: Absorptions in the fingerprint region.

Chemical Reactivity and Stability

The chemical reactivity of Methyl 4-nitro-1H-pyrrole-2-carboxylate is largely dictated by the interplay of the electron-rich pyrrole ring and the two electron-withdrawing substituents.

-

Electrophilic Aromatic Substitution: The nitro and ester groups are deactivating and meta-directing in typical electrophilic aromatic substitution reactions. However, the pyrrole ring itself is highly activated towards electrophilic attack. The 5-position is the most likely site for further electrophilic substitution.

-

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group can make the pyrrole ring susceptible to nucleophilic aromatic substitution, although this is less common for pyrroles compared to other aromatic systems.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This provides a synthetic handle to introduce an amino functionality, opening up further derivatization possibilities.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Stability: The compound is expected to be a stable solid under standard laboratory conditions. Strong bases may deprotonate the pyrrole nitrogen.

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or the involvement in signaling pathways of Methyl 4-nitro-1H-pyrrole-2-carboxylate. However, the broader class of nitropyrrole-containing compounds has been investigated for various biological activities.

Nitropyrrole derivatives are known to exhibit a range of biological effects, including:

-

Antimicrobial Activity: Several nitropyrrole compounds have demonstrated antibacterial and antifungal properties. The nitro group is often a key pharmacophore in these activities.

-

Cytotoxicity and Mutagenicity: Some nitropyrrole compounds have been shown to be mutagenic and cytotoxic in various assays.[3]

The mechanism of action for the antimicrobial effects of nitropyrroles is not fully elucidated but may involve processes such as the uncoupling of oxidative phosphorylation or other interactions with cellular macromolecules. It is important to note that these are general activities of the compound class, and specific testing of Methyl 4-nitro-1H-pyrrole-2-carboxylate would be required to determine its biological profile.

Conclusion

Methyl 4-nitro-1H-pyrrole-2-carboxylate is a synthetically useful intermediate. While comprehensive experimental data on its physical properties and a detailed, validated synthesis protocol are currently lacking in readily accessible literature, its chemical nature suggests it is a stable compound with predictable reactivity. The general biological activities associated with the nitropyrrole scaffold suggest that derivatives of this compound could be of interest in drug discovery programs, particularly in the search for new antimicrobial agents. Further research is warranted to fully characterize this compound and explore its potential applications.

References

A Technical Guide to Methyl 4-nitro-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-nitro-1H-pyrrole-2-carboxylate, a key organic compound with applications in chemical synthesis and potential relevance in drug discovery. This document details its fundamental molecular properties, outlines a representative synthetic protocol, and presents a logical workflow for its preparation.

Core Molecular Attributes

Methyl 4-nitro-1H-pyrrole-2-carboxylate is a pyrrole derivative characterized by a nitro group at the 4-position and a methyl ester at the 2-position. The "-1H-" designation in its IUPAC name indicates the presence of a hydrogen atom on the nitrogen of the pyrrole ring. It is crucial to distinguish this compound from its N-methylated analog, Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, which has different physical and chemical properties.

| Property | Methyl 4-nitro-1H-pyrrole-2-carboxylate | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate |

| Molecular Formula | C₆H₆N₂O₄[1] | C₇H₈N₂O₄ |

| Molecular Weight | 170.12 g/mol [1] | 184.15 g/mol |

| IUPAC Name | methyl 4-nitro-1H-pyrrole-2-carboxylate[1] | methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate |

| CAS Number | 13138-74-4[1] | 13138-76-6 |

Synthetic Methodology: A Representative Protocol

The synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate can be approached through two primary routes: the nitration of a pyrrole precursor or the esterification of a carboxylic acid. Below is a representative experimental protocol based on established chemical principles for the nitration of an aromatic ester, which can be adapted for the synthesis of the target compound. This protocol is illustrative and should be performed by trained professionals in a suitable laboratory setting.

Reaction: Nitration of Methyl 1H-pyrrole-2-carboxylate

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled Water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Beakers

-

Büchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add a stoichiometric equivalent of concentrated nitric acid to a cooled (0-5 °C) solution of concentrated sulfuric acid. This mixture should be prepared in an ice bath to dissipate the heat generated.

-

Reaction Setup: Dissolve Methyl 1H-pyrrole-2-carboxylate in a minimal amount of concentrated sulfuric acid in a separate round-bottom flask, also cooled in an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of the pyrrole ester while maintaining the temperature below 10 °C. The reaction is exothermic and requires careful temperature control to prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a designated period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude Methyl 4-nitro-1H-pyrrole-2-carboxylate can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.

Logical Workflow for Synthesis

The synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate can be visualized as a multi-step process. The following diagram, generated using the DOT language, illustrates a logical workflow for its preparation, starting from a commercially available precursor.

Caption: A logical workflow for the synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Nitro-pyrroles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a nitro group onto the pyrrole ring profoundly influences its reactivity towards electrophiles. As a potent electron-withdrawing group, the nitro substituent deactivates the inherently electron-rich pyrrole system, rendering electrophilic aromatic substitution (SEAr) significantly more challenging than for the parent heterocycle. This guide provides a comprehensive overview of the available literature on the electrophilic substitution reactions of 2-nitropyrrole and 3-nitropyrrole, focusing on nitration, halogenation, sulfonation, and acylation. It consolidates known quantitative data, outlines experimental protocols for key transformations, and presents logical frameworks for predicting reactivity and regioselectivity. This document also highlights the considerable gaps in the existing literature, particularly concerning the reactivity of 3-nitropyrrole, offering a valuable perspective for future research endeavors in this area.

Core Principles: The Influence of the Nitro Group

Pyrrole is a π-excessive heterocycle that readily undergoes electrophilic substitution, preferentially at the C-2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (arenium ion).[1][2] The introduction of a nitro group fundamentally alters this reactivity profile.

-

Deactivation: The nitro group exerts a strong electron-withdrawing effect through both resonance (-M) and induction (-I), reducing the electron density of the pyrrole ring. This deactivation makes the ring less nucleophilic and thus less reactive towards electrophiles. Consequently, more forcing reaction conditions are often required, which can be incompatible with the acid-sensitive nature of the pyrrole core, leading to polymerization and decomposition.[3]

-

Regioselectivity: The directing effect of the nitro group dictates the position of subsequent substitution. In the case of 2-nitropyrrole, the nitro group deactivates the adjacent C-3 position significantly. Electrophilic attack is therefore directed to the alternative positions, primarily C-4 and C-5. For 3-nitropyrrole, the deactivating effect is focused on the C-2 and C-4 positions, suggesting that electrophilic attack might be directed to the C-5 position. However, experimental data, especially for 3-nitropyrrole, is exceptionally scarce.

The logical relationship governing the directing effect of a C-2 nitro substituent is illustrated below. The electron-withdrawing nature of the nitro group most strongly deactivates the adjacent positions, making the C-4 and C-5 positions the most likely targets for electrophilic attack.

Nitration Reactions

The introduction of a second nitro group onto a nitropyrrole ring is the most well-documented electrophilic substitution reaction for this substrate class.

Nitration of 2-Nitropyrrole

The nitration of 2-nitropyrrole requires mild conditions to prevent polymerization. The use of nitric acid in acetic anhydride is the preferred method. This reaction yields a mixture of 2,4-dinitropyrrole and 2,5-dinitropyrrole. The formation of the 2,4-isomer is favored over the 2,5-isomer, indicating a preference for attack at the C-4 position.

Quantitative Data: Nitration

The following table summarizes the quantitative data available for the nitration of 2-nitropyrrole. No reliable data for the nitration of 3-nitropyrrole was found in the surveyed literature.

| Substrate | Reagents | Temperature | Product(s) | Ratio | Total Yield | Reference |

| 2-Nitropyrrole | HNO₃ in Ac₂O | -15 °C | 2,4-Dinitropyrrole & 2,5-Dinitropyrrole | 4 : 1 | 61% | [3] |

Experimental Protocol: Nitration of 2-Nitropyrrole

The following is a representative protocol based on the conditions cited in the literature.[3]

Materials:

-

2-Nitropyrrole

-

Acetic anhydride (Ac₂O)

-

Fuming nitric acid (HNO₃)

-

Ice-water bath

-

Standard laboratory glassware

Procedure:

-

A solution of 2-nitropyrrole is prepared in acetic anhydride and cooled to -15 °C using an appropriate cooling bath.

-

A solution of fuming nitric acid in acetic anhydride, also pre-cooled, is added dropwise to the stirred 2-nitropyrrole solution while maintaining the temperature at or below -15 °C.

-

The reaction mixture is stirred at this temperature for a specified duration, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by pouring it into ice-water.

-

The product mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to separate the 2,4- and 2,5-dinitropyrrole isomers.

Halogenation, Sulfonation, and Acylation

Data on the direct halogenation, sulfonation, and acylation of nitropyrroles is notably absent from the surveyed scientific literature. The strong deactivation of the ring by the nitro group makes these reactions challenging. Standard conditions for these transformations on the parent pyrrole ring are often harsh and would likely lead to decomposition.

-